
2-(Dihydroxymethyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dihydroxymethyl)pyridine 1-oxide is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two hydroxymethyl groups attached to the second carbon of the pyridine ring and an oxygen atom bonded to the nitrogen, forming an N-oxide. Pyridine derivatives, including this compound, are known for their diverse chemical reactivity and wide range of applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihydroxymethyl)pyridine 1-oxide typically involves the oxidation of pyridine derivatives. One common method is the oxidation of 2-(Dihydroxymethyl)pyridine using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired N-oxide product.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, the choice of oxidizing agents and solvents can be tailored to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dihydroxymethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The hydroxymethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: More oxidized pyridine derivatives.
Reduction: 2-(Dihydroxymethyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Dihydroxymethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Dihydroxymethyl)pyridine 1-oxide involves its interaction with molecular targets through its N-oxide and hydroxymethyl groups. The N-oxide moiety can participate in redox reactions, while the hydroxymethyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypyridine 1-oxide: Similar structure but with a hydroxyl group instead of hydroxymethyl groups.
Pyridine N-oxide: Lacks the hydroxymethyl groups, making it less reactive in certain substitution reactions.
2,6-Dihydroxymethylpyridine: Contains two hydroxymethyl groups but lacks the N-oxide moiety.
Uniqueness
2-(Dihydroxymethyl)pyridine 1-oxide is unique due to the presence of both hydroxymethyl groups and the N-oxide moiety, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
(1-oxidopyridin-1-ium-2-yl)methanediol |
InChI |
InChI=1S/C6H7NO3/c8-6(9)5-3-1-2-4-7(5)10/h1-4,6,8-9H |
Clave InChI |
JOMYZCSMNFRTIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=[N+](C(=C1)C(O)O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
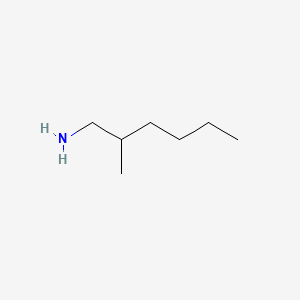
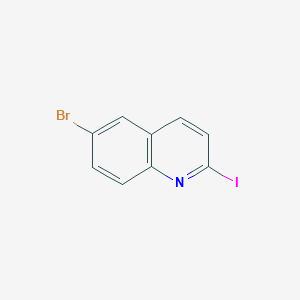
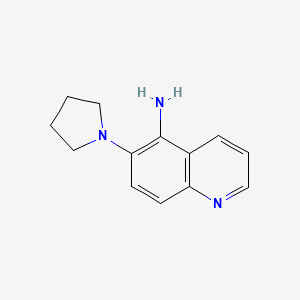
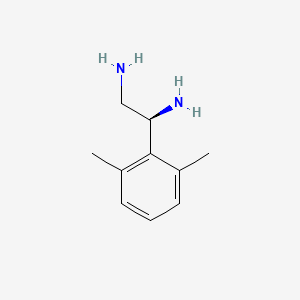
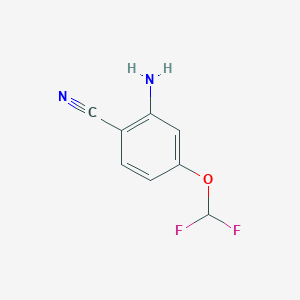
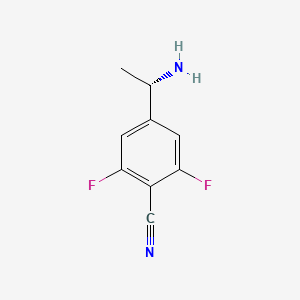

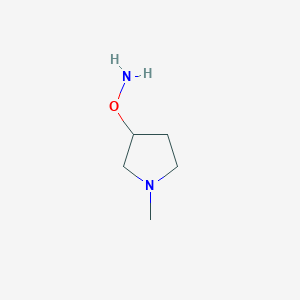
![3,3-Dimethyl-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B13030807.png)
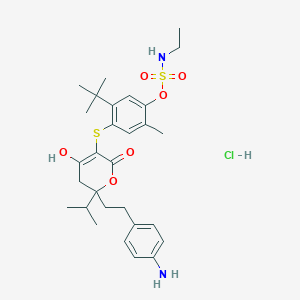

![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)
![(3aR,4S,9bS)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13030827.png)
